4-Methyl-5-oxo-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4,5-dihydro-1H-pyrazole-3-carbohydrazide
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Overview
Description
4-Methyl-5-oxo-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4,5-dihydro-1H-pyrazole-3-carbohydrazide is a complex organic compound that features both indole and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-oxo-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4,5-dihydro-1H-pyrazole-3-carbohydrazide typically involves multi-step organic reactions. One common method involves the condensation of an indole derivative with a hydrazide, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-oxo-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4,5-dihydro-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
4-Methyl-5-oxo-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4,5-dihydro-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-oxo-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4,5-dihydro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-oxo-2,5-dihydrofuran-2-yl: This compound shares a similar structural motif but differs in its specific functional groups and overall structure.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide:
Uniqueness
4-Methyl-5-oxo-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4,5-dihydro-1H-pyrazole-3-carbohydrazide is unique due to its combination of indole and pyrazole moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-4-methyl-5-oxo-1,4-dihydropyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c1-6-9(15-17-11(6)19)13(21)18-16-10-7-4-2-3-5-8(7)14-12(10)20/h2-6,14,20H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFGIBMTDJTUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NNC1=O)C(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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